molecular formula C4H8IN3 B176291 1,4-Dimethyl-1,2,4-triazolium Iodide CAS No. 120317-69-3

1,4-Dimethyl-1,2,4-triazolium Iodide

Cat. No.: B176291
CAS No.: 120317-69-3
M. Wt: 225.03 g/mol
InChI Key: IMFBMMNQDMTHGG-UHFFFAOYSA-M
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Description

1,4-Dimethyl-1,2,4-triazolium iodide is an organic compound with the molecular formula C4H8IN3. It is a member of the triazolium family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound is often used as a catalyst in various chemical reactions due to its unique structural properties.

Mechanism of Action

Target of Action

1,4-Dimethyl-1,2,4-triazolium Iodide is primarily used as a reagent in chemical synthesis . It serves as a strong base ionic liquid catalyst , indicating that its primary targets are the reactants in the chemical reactions it catalyzes.

Mode of Action

This compound interacts with its targets by facilitating various organic synthesis reactions. It is involved in gas phase chlorination reactions, cross etherification reactions, and selective hydrogenation of olefins . The compound’s positive charge allows it to act as a Lewis acid, accepting electron pairs and catalyzing reactions.

Biochemical Pathways

It is known to catalyze oxidative michael addition reactions, oxidative amidation or azidation, and asymmetric acylation . These reactions are crucial in the synthesis of various organic compounds.

Pharmacokinetics

It is known that the compound is a solid crystal at room temperature and is stable under normal conditions .

Result of Action

The result of the action of this compound is the facilitation of various organic synthesis reactions. By acting as a catalyst, it speeds up these reactions without being consumed, enabling the efficient production of desired products .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . A study has analyzed the effect of temperature on the conductance of this compound in binary aqueous solutions of benzylamine and benzamide . This suggests that temperature can affect the compound’s catalytic activity. Furthermore, the compound should be stored under inert gas and away from light and moisture to prevent decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1,2,4-triazolium iodide can be synthesized through the alkylation of 1,2,4-triazole with methyl iodide. The reaction typically involves the following steps:

  • Dissolve 1,2,4-triazole in an appropriate solvent such as acetonitrile.
  • Add methyl iodide to the solution.
  • Heat the mixture under reflux conditions for several hours.
  • Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,2,4-triazolium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazolium salts.

    Reduction: It can be reduced to form triazole derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles to form different triazolium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as chloride, bromide, and acetate ions are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Triazolium salts with different counterions.

    Reduction: Triazole derivatives.

    Substitution: Various triazolium salts depending on the nucleophile used.

Scientific Research Applications

1,4-Dimethyl-1,2,4-triazolium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in oxidative Michael addition reactions, oxidative amidation, and azidation reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the synthesis of various organic compounds and as a reagent in chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1,2,4-triazolium iodide
  • 1,4-Dimethyl-1,2,3-triazolium iodide
  • 1,4-Dimethyl-1,2,4-triazolium chloride

Uniqueness

1,4-Dimethyl-1,2,4-triazolium iodide is unique due to its specific structural configuration, which imparts distinct catalytic properties. Compared to other triazolium salts, it exhibits higher reactivity and selectivity in certain chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,4-dimethyl-1,2,4-triazol-4-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N3.HI/c1-6-3-5-7(2)4-6;/h3-4H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFBMMNQDMTHGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C=N1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450929
Record name 1,4-Dimethyl-1,2,4-triazolium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120317-69-3
Record name 1,4-Dimethyl-1,2,4-triazolium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethyl-1,2,4-triazolium Iodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the research offer any insights into the applications or properties of 1,4-dimethyl-1,2,4-triazolium iodide?

A2: Unfortunately, the research provided does not delve into the applications or properties of this compound. The focus remains solely on the efficient synthesis of the precursor molecule, 1-methyl-1,2,4-triazole [, ]. Further research would be needed to explore the potential uses and characteristics of this compound.

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